6-(Diethylamino)-4-methylnicotinic acid
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Overview
Description
6-(Diethylamino)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 4th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinic acid.
Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methylnicotinic acid with diethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 6-(Diethylamino)-4-methyl-1,2-dihydronicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Diethylamino)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Diethylamino)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The diethylamino group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various physiological effects, depending on the specific receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound without the diethylamino and methyl groups.
6-Aminonicotinic Acid: Similar structure but with an amino group instead of a diethylamino group.
4-Methylnicotinic Acid: Lacks the diethylamino group.
Uniqueness
6-(Diethylamino)-4-methylnicotinic acid is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific receptors and alter its reactivity in chemical synthesis.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(diethylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-6-8(3)9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
IISAGIHXQRRAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=C1)C)C(=O)O |
Origin of Product |
United States |
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